N-(4-fluorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
描述
N-(4-fluorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a thiazolo[4,5-d]pyridazine derivative featuring a 3-methoxyphenyl substituent at position 7, a methyl group at position 2, and a 4-fluorophenyl acetamide moiety.
属性
IUPAC Name |
N-(4-fluorophenyl)-2-[7-(3-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3S/c1-12-23-19-20(30-12)18(13-4-3-5-16(10-13)29-2)25-26(21(19)28)11-17(27)24-15-8-6-14(22)7-9-15/h3-10H,11H2,1-2H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSJUVQUHLMRCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)F)C4=CC(=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-fluorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores its synthesis, biological assays, and relevant research findings.
Synthesis
The compound can be synthesized through a reaction involving 7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3-hexahydro-2H-indazole and benzoyl isothiocyanate in anhydrous ethanol under reflux conditions. The process yields colorless crystals with a melting point between 246–248 °C .
1. In Vitro Assays
The biological activity of N-(4-fluorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide has been evaluated through various in vitro assays:
- Kinase Inhibition : The compound was tested against several kinases, including CDK5, CK1δ/ε, GSK-3α/β, DYRK1A, and CLK1. It demonstrated significant inhibitory activity with IC50 values ranging from micromolar to submicromolar levels for certain kinases. For instance, compounds similar to it showed IC50 values of 0.14 μM to 0.82 μM against DYRK1A and GSK-3α/β .
| Kinase | IC50 Range (μM) |
|---|---|
| DYRK1A | 0.14 - 0.82 |
| GSK-3α/β | 0.23 - 0.43 |
| CLK1 | 0.38 - 0.61 |
2. Antiproliferative Activity
The compound's potential as an anticancer agent has been investigated through antiproliferative assays on various cancer cell lines:
- Cell Lines Tested : BT-474 (breast cancer), MDA-MB-231 (breast cancer), and PC3 (prostate cancer).
- Results : The compound exhibited significant cell growth inhibition at concentrations of around 10 µM, with a notable increase in p21 mRNA levels and a decrease in cyclin D1 and p53 gene expression, indicating its role in cell cycle regulation .
Case Studies
Several studies have highlighted the compound's efficacy:
- Study on HDAC Inhibition : Research focusing on histone deacetylases (HDACs) as therapeutic targets revealed that compounds structurally similar to N-(4-fluorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide showed promising HDAC inhibition properties, correlating with antiproliferative effects in cancer cell lines .
科学研究应用
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Its structural features suggest that it may act as an inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in the regulation of gene expression and are often overexpressed in cancer cells. Inhibiting HDAC activity can lead to the reactivation of tumor suppressor genes and the induction of cancer cell apoptosis .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that thiazole derivatives, similar to this compound, exhibit significant antibacterial and antifungal activities. The presence of sulfur and nitrogen atoms in the thiazole ring may contribute to these effects by disrupting microbial cell wall synthesis or function .
Potential Therapeutic Uses
Given its promising biological activities, N-(4-fluorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide may have several therapeutic applications:
- Cancer Treatment : As an HDAC inhibitor, it could be developed into a novel treatment for various cancers, particularly those resistant to conventional therapies.
- Infectious Diseases : Its antimicrobial properties suggest potential use in treating infections caused by resistant bacterial strains or fungi.
Case Study 1: HDAC Inhibition
In a study published in a peer-reviewed journal, compounds structurally related to N-(4-fluorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide were tested for their ability to inhibit HDACs. Results indicated a significant reduction in cell proliferation in cancer cell lines treated with these compounds, demonstrating their potential as therapeutic agents in oncology .
Case Study 2: Antimicrobial Testing
Another study focused on evaluating the antimicrobial efficacy of thiazole derivatives against various bacterial and fungal strains. The results showed that compounds with similar structures exhibited potent inhibitory effects on growth, suggesting that N-(4-fluorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide could be effective against resistant pathogens .
相似化合物的比较
Table 1: Structural Comparison of Thiazolo[4,5-d]pyridazine Derivatives
Electronic and Steric Effects
- 3-Methoxyphenyl vs.
- Methyl vs. Pyrrolidinyl (Position 2): The methyl group in the target compound and reduces steric hindrance compared to the bulkier pyrrolidinyl group in , which may affect solubility and metabolic stability .
- 4-Fluorophenyl vs. 4-Chlorophenyl (Acetamide): Fluorine’s smaller atomic radius and higher electronegativity compared to chlorine may improve bioavailability and reduce toxicity .
Characterization
- Spectroscopic Methods: ¹H NMR and IR spectroscopy (as in ) confirm substituent identity and regiochemistry .
- Crystallography: Tools like SHELXL () and SIR97 () are critical for resolving crystal structures and hydrogen-bonding patterns, which influence solubility and stability .
Implications of Substituent Variations
Hydrogen Bonding and Solubility
Metabolic Stability
- Methyl and methoxy groups are less prone to oxidative metabolism than pyrrolidinyl (), suggesting improved metabolic stability for the target compound .
常见问题
Q. What are the typical synthetic routes for synthesizing this compound?
The synthesis involves multi-step reactions starting from simpler precursors. Key steps include:
- Thiazole ring formation : Using phosphorus pentasulfide (P₄S₁₀) to cyclize thioamide intermediates .
- Acetamide coupling : Reacting with acyl chlorides or activated esters under basic conditions (e.g., triethylamine in dichloromethane) .
- Pyridazinone construction : Cyclocondensation of hydrazine derivatives with carbonyl-containing intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Q. How is the structural integrity and purity of the compound confirmed?
Methodological characterization includes:
Q. What preliminary biological assays are used to evaluate its activity?
Initial screening includes:
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based protocols .
- Antimicrobial testing : Disk diffusion assays against S. aureus and E. coli .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of key intermediates?
Yield optimization strategies:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution reactions .
- Catalyst use : Pd(PPh₃)₄ for Suzuki-Miyaura couplings improves aryl-aryl bond formation .
- Temperature control : Slow addition of reagents at 0–5°C minimizes side reactions in thiazole cyclization .
Q. How to resolve contradictions in reported biological activities across studies?
Discrepancies may arise from:
- Assay conditions : Standardize pH, temperature, and cell passage numbers .
- Compound purity : Impurities >2% can skew IC₅₀ values; re-purify via recrystallization .
- Structural analogs : Compare activity of derivatives (e.g., replacing 3-methoxyphenyl with 4-chlorophenyl) . Example Comparison Table :
| Derivative | Target IC₅₀ (nM) | Selectivity Ratio (Target vs. Off-Target) |
|---|---|---|
| Parent Compound | 120 ± 15 | 1:8 (EGFR vs. HER2) |
| 4-Chlorophenyl Analog | 95 ± 10 | 1:12 |
| 3-Nitrophenyl Analog | 210 ± 20 | 1:5 |
Q. What computational methods predict target interactions and SAR trends?
Advanced approaches include:
- Molecular docking : AutoDock Vina screens against kinase ATP-binding pockets (PDB: 1M17) .
- QSAR modeling : 3D descriptors (e.g., steric bulk, logP) correlate with cytotoxicity .
- MD simulations : 100-ns trajectories assess binding stability of fluorophenyl moiety .
Q. What strategies enable regioselective functionalization of the thiazolo-pyridazin core?
Regioselectivity is achieved via:
- Protecting groups : Boc protection of amines during nitration .
- Directed ortho-metalation : Use LDA to deprotonate specific positions .
- Cross-coupling : Sonogashira reactions selectively modify the 7-position .
Featured Recommendations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
